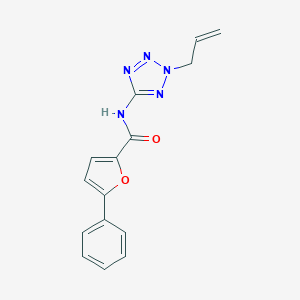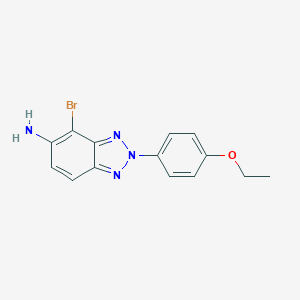![molecular formula C13H16N2O B243500 N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep.
Wirkmechanismus
The mechanism of action of CP-47,497 involves the activation of CB1 and CB2 receptors, which are coupled to G-proteins and regulate the activity of various intracellular signaling pathways. This leads to the modulation of neurotransmitter release, ion channel function, and gene expression, among other effects. CP-47,497 has been shown to have a higher affinity for CB1 receptors than for CB2 receptors, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell lines. These include analgesia, hypothermia, catalepsy, locomotor suppression, and antinociception. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 is a useful tool for studying the endocannabinoid system and the pharmacology of synthetic cannabinoids. Its high affinity for CB1 receptors and potent psychoactive effects make it a useful tool for studying the effects of cannabinoids on behavior and cognition. However, its potent effects and potential for abuse also make it a challenging compound to work with in the laboratory.
Zukünftige Richtungen
Future research on CP-47,497 and related compounds could focus on developing more selective agonists and antagonists for CB1 and CB2 receptors, as well as studying the effects of these compounds on various physiological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential therapeutic applications of these compounds for various medical conditions.
Synthesemethoden
CP-47,497 can be synthesized using a multistep process that involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanoic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to both CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. This has led to the development of various analogs and derivatives of CP-47,497 that can be used to study the structure-activity relationship of synthetic cannabinoids.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PBHKMNYSCUKBIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)